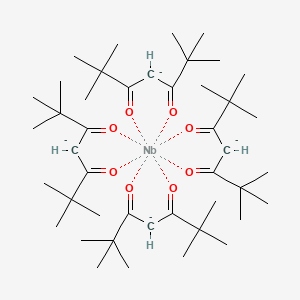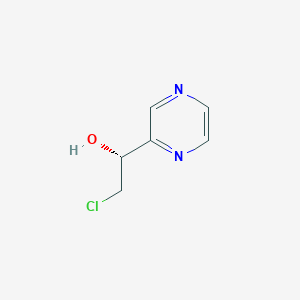
(R)-2-Chloro-1-(pyrazin-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Chloro-1-(pyrazin-2-yl)ethanol is a chiral compound that contains a pyrazine ring substituted with a chloro group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with chloroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where pyrazine is reacted with ®-2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-1-(pyrazin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on achieving high enantiomeric purity and minimizing by-products.
化学反应分析
Types of Reactions
®-2-Chloro-1-(pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-azido-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
科学研究应用
®-2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of ®-2-Chloro-1-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazine ring can also engage in π-π stacking interactions, contributing to the compound’s overall biological effect.
相似化合物的比较
Similar Compounds
2-Chloro-1-(pyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Chloro-1-(pyridin-2-yl)ethanol: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Chloro-1-(quinolin-2-yl)ethanol: A compound with a quinoline ring.
Uniqueness
®-2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties. The presence of the pyrazine ring also imparts unique electronic and steric characteristics compared to other similar compounds.
属性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC 名称 |
(1R)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m0/s1 |
InChI 键 |
UUDOAGGITCXZJP-LURJTMIESA-N |
手性 SMILES |
C1=CN=C(C=N1)[C@H](CCl)O |
规范 SMILES |
C1=CN=C(C=N1)C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
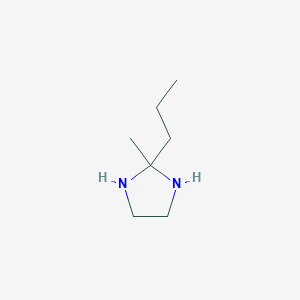
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
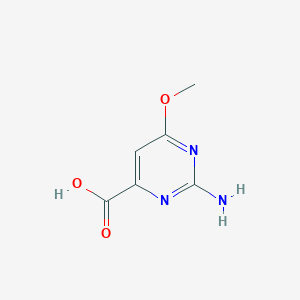
![8-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13111288.png)
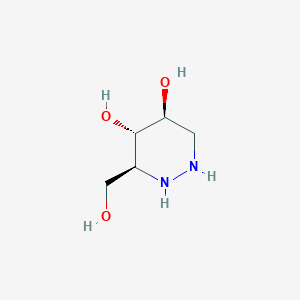
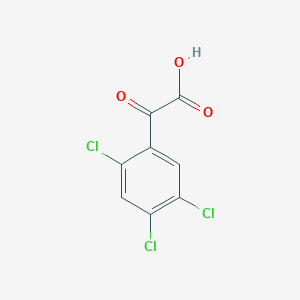
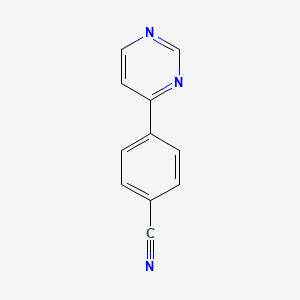
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![8,8'-Bis(((3-fluoro-4-methylphenyl)imino)methyl)-5,5'-diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexaol](/img/structure/B13111321.png)

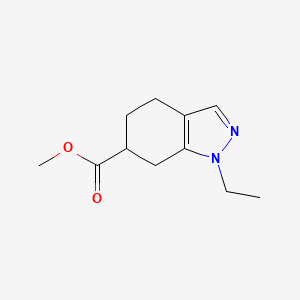
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)
